

HPE 5945 Switch Performance Monitoring & Diagnostics: A Technical Support Guide

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Compound of Interest

Compound Name: *Dac 5945*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the performance monitoring and diagnostics of the HPE 5945 switch series. It is designed for researchers, scientists, and drug development professionals who rely on a stable and high-performing network for their critical experiments and data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the initial commands to get a quick overview of the switch's health?

A1: To get a rapid assessment of your HPE 5945 switch's operational status, you can use the following commands:

Command	Description
display health	Provides a summary of the system's health, including CPU, memory, and storage usage.
display device	Shows detailed information about the switch hardware, including model, serial number, and component status.
display interface brief	Lists all interfaces and their current status (up/down), providing a quick check for connectivity issues.
display logbuffer	Displays the system log buffer, which contains important events, errors, and warnings. [1]

Q2: How can I monitor the CPU utilization on my HPE 5945 switch?

A2: You can monitor the CPU utilization using a variety of commands that offer both real-time and historical views.

Command	Description
display cpu-usage	Shows the current CPU usage percentage. [1]
display cpu-usage history	Provides a graphical representation of the CPU usage over the last 60 samples. [1]
display process cpu	Lists the CPU usage of individual processes running on the switch, helping to identify resource-intensive tasks. [1]

Q3: What could be the common causes of high CPU utilization on the switch?

A3: High CPU utilization on an HPE 5945 switch can be attributed to several factors:

- **Network Congestion:** A large volume of data traffic being processed by the switch can lead to an overloaded CPU.[\[1\]](#)

- Protocol Flapping: Frequent recalculations and updates caused by unstable Spanning Tree Protocol (STP) or routing protocols can consume significant CPU resources.[1]
- Network Loops: Continuous circulation of traffic due to a network loop forces the switch to perform constant computations.[1]
- Misconfigured Settings: Incorrect configurations, such as problematic access control lists (ACLs), can increase CPU load.[1]
- Excessive Logging: Generation and management of a large number of log messages can occupy substantial CPU resources.[1]

Q4: How do I identify the source of packet loss on the network?

A4: To troubleshoot packet loss, you can start by examining interface statistics for errors. The display interface command provides detailed counters for input and output errors. Additionally, you can use QoS policies to account for specific traffic flows to verify if packets are being dropped.

Troubleshooting Guides

Guide 1: Troubleshooting High CPU Utilization

High CPU utilization can significantly degrade network performance. Follow these steps to diagnose and resolve the issue.

Step 1: Identify the High CPU Condition

Use the following commands to confirm and observe the high CPU utilization:

- display cpu-usage: To see the current CPU load.[1]
- display cpu-usage history: To view the trend of CPU usage over time.[1]
- display logbuffer: To check for any log messages related to excessive CPU usage.[1]

Step 2: Identify the Responsible Process

Once high CPU is confirmed, identify the specific process consuming the most resources:

- `display process cpu`: This command will show a breakdown of CPU usage by process, helping you pinpoint the culprit.[1]

Step 3: Analyze the Cause

Based on the process identified, investigate the potential root cause. Common causes and their investigation methods are listed in the table below.

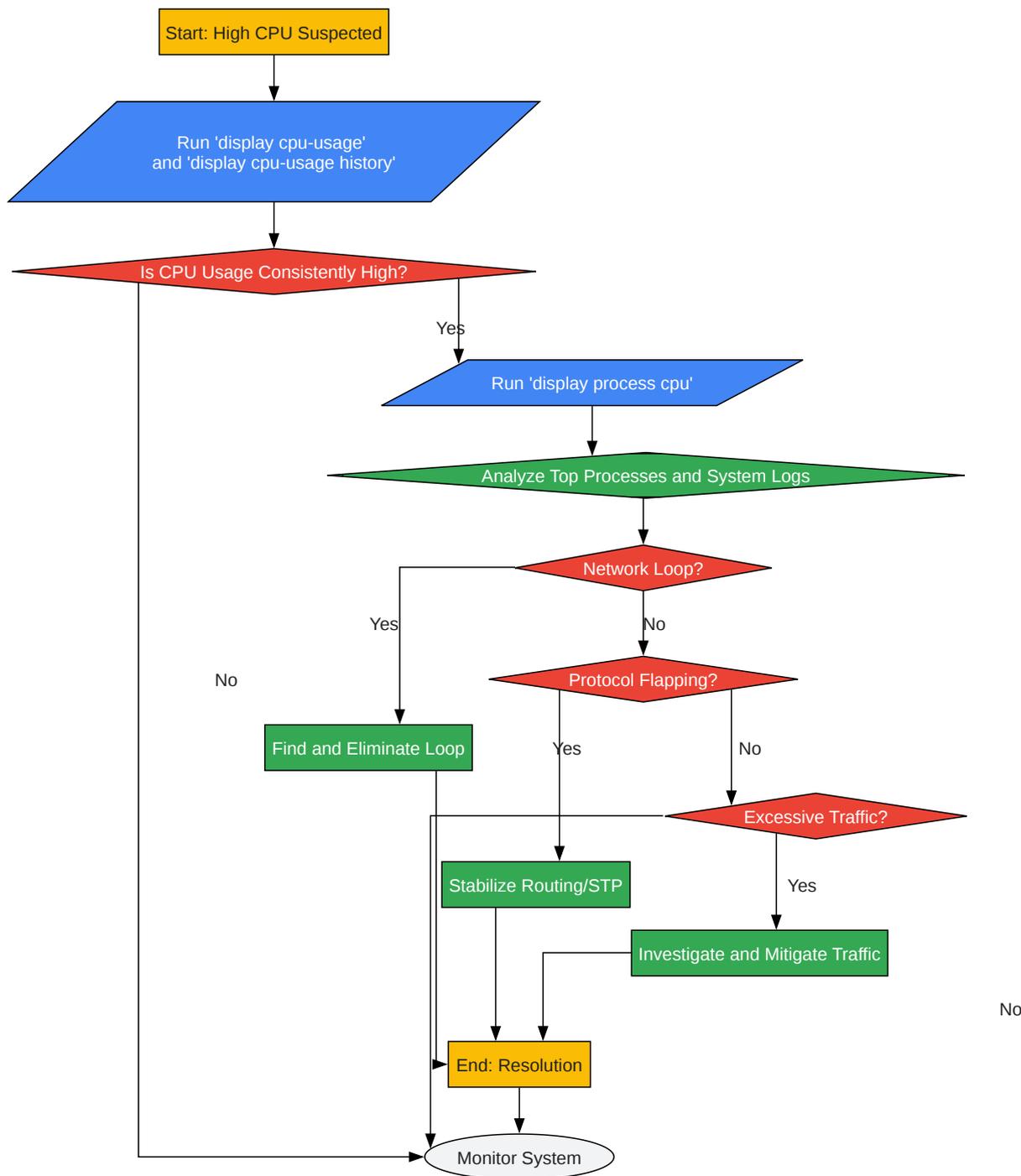
Potential Cause	Investigation Command(s)
Network Loop	<code>display stp bpdu-statistics interface</code> (to check for excessive TCN/TC packets)[2]
Route Flapping	<code>display ip routing-table statistics</code> (to check for frequent route changes)
High Traffic Volume	<code>display interface</code> (to check for high broadcast, multicast, or unicast packet counts)[2]
Misconfigured ACLs	<code>display acl all</code> (to review configured access control lists)

Step 4: Resolve the Issue

The resolution will depend on the identified cause:

- **Network Loop**: Identify and physically remove the loop in the network.
- **Route Flapping**: Stabilize the routing protocol by addressing the cause of the instability (e.g., faulty link, misconfiguration).
- **High Traffic Volume**: If legitimate, consider upgrading the link capacity. If illegitimate (e.g., broadcast storm), identify the source and mitigate it.
- **Misconfigured ACLs**: Review and correct the ACL configuration to be more efficient.

The following diagram illustrates the troubleshooting workflow for high CPU utilization:



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Caption: High CPU Utilization Troubleshooting Workflow.

Guide 2: Diagnosing Packet Loss

Packet loss can lead to retransmissions and poor application performance. This guide provides a systematic approach to identifying the source of packet loss.

Step 1: Check Interface Counters

The first step is to check the interface counters for any signs of errors.

- `display interface` : This command provides detailed statistics for a specific interface. Pay close attention to the following output fields:
 - Input errors: Includes runts, giants, CRC errors, and other frame errors.
 - Output errors: Includes underruns and buffer failures.

Interface Error Counters and Their Meanings

Counter	Description	Possible Cause
Runts	Frames smaller than the minimum Ethernet size (64 bytes).	Faulty NIC, cable issues, or duplex mismatch.
Giants	Frames larger than the maximum Ethernet size.	Faulty NIC or misconfigured jumbo frames.
CRC	Cyclic Redundancy Check errors, indicating corrupted frames.	Cabling issues, faulty hardware, or electromagnetic interference.
Underruns	The transmitter could not provide data to the hardware FIFO fast enough.	High traffic load, insufficient system resources.
Buffer failures	The hardware ran out of buffers to store incoming or outgoing packets.	Congestion on the interface.

Step 2: Isolate the Flow with QoS

If general interface errors do not pinpoint the issue, you can use a QoS policy to track specific traffic flows.

Experimental Protocol: QoS for Packet Loss Investigation

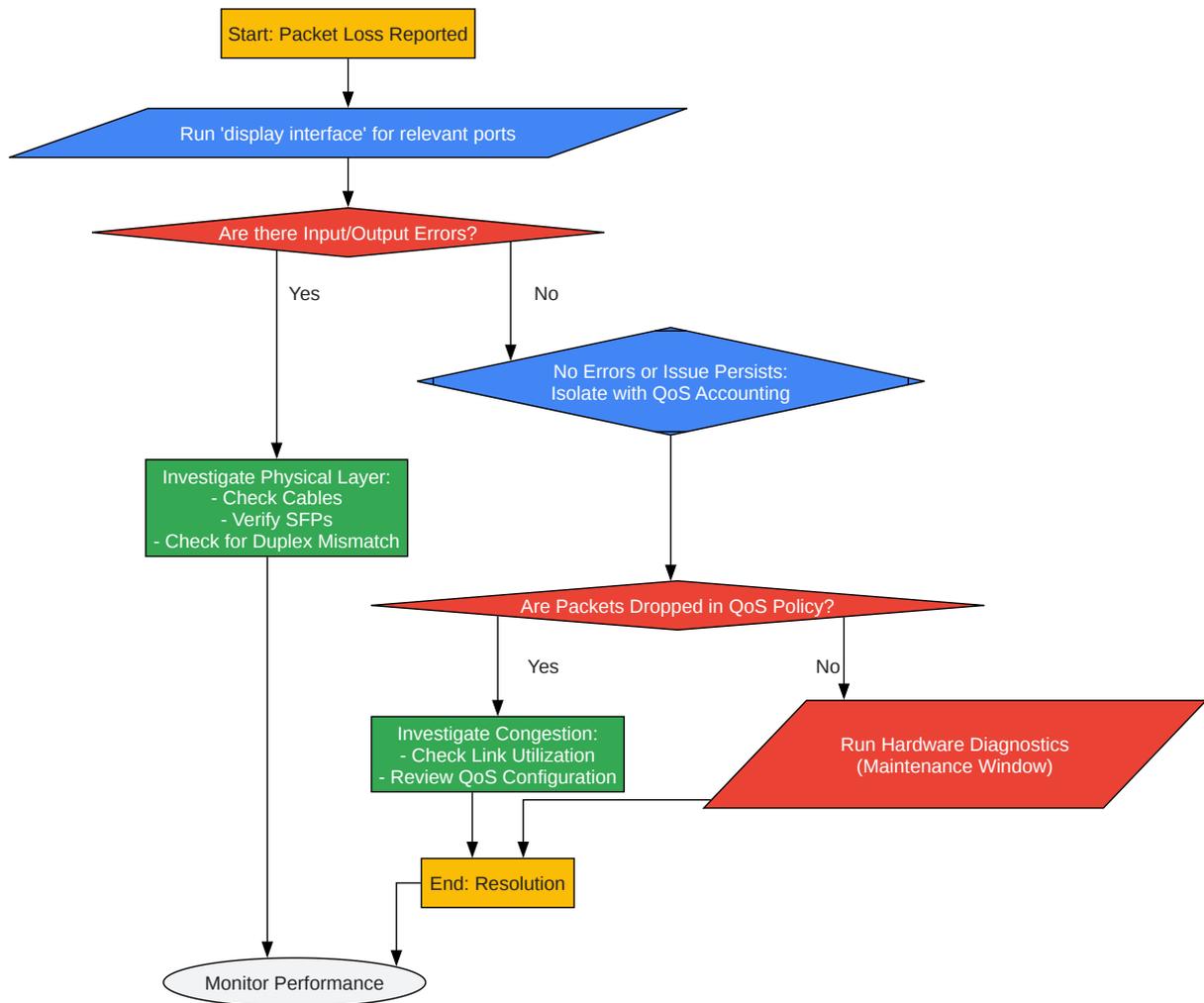
- Define an ACL: Create an Access Control List (ACL) to match the specific traffic flow you want to investigate (e.g., by source/destination IP and protocol).
- Create a Traffic Class: Define a traffic class that uses the ACL to classify the packets.
- Create a Traffic Behavior: Create a traffic behavior that enables packet accounting.
- Create a QoS Policy: Create a QoS policy that binds the traffic class to the traffic behavior.
- Apply the Policy: Apply the QoS policy to the ingress and egress interfaces.
- Monitor the Counters: Use the `display qos policy interface` command to view the packet counters for the classified traffic. By comparing the inbound and outbound packet counts, you can determine if the switch is dropping packets for that specific flow.

Step 3: Hardware Diagnostics

If you suspect a hardware issue, you can run diagnostic tests.

- `diagnostic-test`: This command initiates a series of hardware tests. Note that this can be service-impacting and should be performed during a maintenance window.

The following diagram illustrates the workflow for diagnosing packet loss:



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Caption: Packet Loss Diagnostics Workflow.

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